4-(Benzyloxy)naphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxynaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDSECJYWOSGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of Halogenated Derivatives:
The first step would be the regioselective introduction of a halogen (e.g., Br or I) onto the naphthalene (B1677914) ring via electrophilic aromatic substitution. As discussed, the most likely positions for halogenation are C2 and C3.
| Reaction | Reagent | Probable Product(s) |
| Bromination | Br₂ | 2-Bromo-4-(benzyloxy)naphthalen-1-amine and/or 3-Bromo-4-(benzyloxy)naphthalen-1-amine |
| Iodination | I₂ / Oxidizing agent | 2-Iodo-4-(benzyloxy)naphthalen-1-amine and/or 3-Iodo-4-(benzyloxy)naphthalen-1-amine |
Cross Coupling Reactions:
Once halogenated, these derivatives can serve as substrates in a variety of palladium-, nickel-, or iron-catalyzed coupling reactions. nih.gov
| Coupling Reaction | Reactant | Product Type |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Aryl- or vinyl-substituted derivative |
| Heck Coupling | Alkene | Alkene-substituted derivative |
| Buchwald-Hartwig Amination | Amine | Diamino-naphthalene derivative |
| Sonogashira Coupling | Terminal alkyne | Alkyne-substituted derivative |
For example, a Suzuki coupling of 2-bromo-4-(benzyloxy)naphthalen-1-amine with phenylboronic acid would yield 2-phenyl-4-(benzyloxy)naphthalen-1-amine. These reactions provide a modular approach to synthesizing a wide array of complex derivatives from the core structure.
Chemical Reactivity and Transformation Chemistry of 4 Benzyloxy Naphthalen 1 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group at the C1 position of the naphthalene (B1677914) ring is a versatile nucleophile and a key site for chemical modification. Its reactivity is characteristic of primary aromatic amines, allowing for acylation, sulfonylation, alkylation, arylation, and the formation of imines and diazonium salts.
The nucleophilic primary amine of 4-(benzyloxy)naphthalen-1-amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: This reaction typically involves treating the amine with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) to introduce an acyl group. These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid). The resulting N-acylated products, such as N-(4-(benzyloxy)naphthalen-1-yl)acetamide, are important intermediates in organic synthesis. Kinetic resolution of racemic amines can be achieved through acylation using chiral reagents. researchgate.net
Sulfonylation: Similarly, sulfonamides are formed by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, usually in the presence of a base like pyridine. A one-pot procedure for the efficient sulfonylation of amines with 4-hydroxybenzenesulfonyl chloride has been developed, which involves in situ protection and deprotection steps. researchgate.net These reactions yield stable sulfonamides, for instance, N-(4-(benzyloxy)naphthalen-1-yl)-4-methylbenzenesulfonamide.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(4-(benzyloxy)naphthalen-1-yl)acetamide | Inert solvent, base (e.g., pyridine, triethylamine) |
| Acylation | Acetic anhydride | N-(4-(benzyloxy)naphthalen-1-yl)acetamide | With or without catalyst, optional heating |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-(benzyloxy)naphthalen-1-yl)-4-methylbenzenesulfonamide | Pyridine or aqueous base |
| Sulfonylation | Methanesulfonyl chloride | N-(4-(benzyloxy)naphthalen-1-yl)methanesulfonamide | Inert solvent, base (e.g., triethylamine) |
Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A prominent method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the sustainable N-alkylation of amines with alcohols. nih.gov This reaction can be catalyzed by earth-abundant metals like manganese. nih.gov For example, reacting this compound with an alcohol in the presence of a suitable catalyst can yield the corresponding mono-N-alkylated product. nih.govrsc.org
Arylation: N-arylation introduces an aryl group onto the amine nitrogen. While traditional methods like the Ullmann condensation require harsh conditions, modern transition-metal-free approaches have been developed. nih.govorganic-chemistry.org One such method involves reacting the amine with an o-silylaryl triflate in the presence of cesium fluoride (B91410) (CsF) under mild conditions. organic-chemistry.org This allows for the synthesis of diaryl or alkylaryl amines, such as 4-(benzyloxy)-N-phenylnaphthalen-1-amine, and tolerates a wide variety of functional groups. organic-chemistry.org Palladium-catalyzed methods are also widely used for the C-H arylation of amines. nih.govscispace.com
Table 2: Examples of Alkylation and Arylation Reactions
| Reaction Type | Reagent | Product | General Conditions |
|---|---|---|---|
| N-Alkylation | Benzyl (B1604629) alcohol | N-Benzyl-4-(benzyloxy)naphthalen-1-amine | Manganese pincer complex catalyst, base (e.g., t-BuOK), toluene (B28343), 80°C. nih.gov |
| N-Alkylation | Ethanol | N-Ethyl-4-(benzyloxy)naphthalen-1-amine | Manganese pincer complex catalyst, base (e.g., t-BuOK), toluene. nih.gov |
| N-Arylation | o-Silylaryl triflate (e.g., Phenyl derivative) | 4-(Benzyloxy)-N-phenylnaphthalen-1-amine | Cesium fluoride (CsF), mild conditions. organic-chemistry.org |
The primary amine of this compound undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. wjpsonline.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. iiste.org Schiff bases derived from aromatic aldehydes and amines are generally more stable due to conjugation. wjpsonline.comiiste.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. These imine products are versatile intermediates themselves, for instance, they can be reduced to form secondary amines. researchgate.net
Table 3: Schiff Base Formation
| Carbonyl Compound | Product (Schiff Base) | General Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-(benzylidene)-4-(benzyloxy)naphthalen-1-amine | Ethanol, reflux, catalytic acid (e.g., acetic acid). iiste.org |
| Acetone | N-(propan-2-ylidene)-4-(benzyloxy)naphthalen-1-amine | Alkaline conditions, temperature below 80°C. google.com |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-(benzyloxy)naphthalen-1-amine | Methanol, stirring, room temperature. itera.ac.id |
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5°C). organic-chemistry.orglibretexts.org This process converts the primary amine into a diazonium salt, in this case, the 4-(benzyloxy)naphthalen-1-diazonium cation.
These diazonium salts are highly reactive electrophiles and are valuable synthetic intermediates. organic-chemistry.org They readily participate in azo coupling reactions, where they react with electron-rich aromatic compounds (coupling components) such as phenols or other amines to form brightly colored azo compounds. wikipedia.orgdoubtnut.com For example, coupling the diazonium salt of this compound with a compound like phenol (B47542) would result in an azo dye. wikipedia.orgyoutube.com The coupling position on the activated arene is usually para to the activating group, unless that position is blocked. wikipedia.orgtestbook.com
Table 4: Diazotization and Azo Coupling
| Reaction Step | Reagents | Intermediate/Product | General Conditions |
|---|---|---|---|
| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 4-(Benzyloxy)naphthalen-1-diazonium chloride | Aqueous solution, 0–5 °C. organic-chemistry.org |
| Azo Coupling | Phenol | 2-((4-(benzyloxy)naphthalen-1-yl)diazenyl)phenol | Alkaline conditions (pH 8-10). |
| Azo Coupling | 1-Naphthol | 4-((4-(benzyloxy)naphthalen-1-yl)diazenyl)naphthalen-1-ol | Alkaline conditions. testbook.com |
Transformations of the Benzyloxy Ether Moiety
The benzyloxy group serves as a protecting group for the hydroxyl functionality on the naphthalene ring. Its removal is a key transformation, unmasking the phenol to yield 4-aminonaphthalen-1-ol.
The cleavage of the C-O bond in the benzyl ether is a common deprotection strategy in organic synthesis.
Catalytic Hydrogenation: The most common method for benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org The reaction is typically clean and high-yielding, producing the deprotected alcohol (or phenol) and toluene as the only byproduct. organic-chemistry.org This method is advantageous but may be incompatible with other reducible functional groups in the molecule. semanticscholar.org A mixed catalyst system of palladium and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.gov
Oxidative Cleavage: An alternative to reductive methods is oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used, particularly for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers, which are more readily cleaved than simple benzyl ethers. nih.gov However, methods for the oxidative cleavage of simple benzyl ethers have also been reported. organic-chemistry.org One such method uses diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) catalyzed by copper(II) trifluoromethanesulfonate. semanticscholar.org
Table 5: Benzyl Ether Cleavage Reactions
| Cleavage Method | Reagents | Product | General Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 4-Aminonaphthalen-1-ol | Solvent (e.g., Ethanol, Methanol), Room temperature, Atmospheric pressure. organic-chemistry.org |
| Oxidative Cleavage | Dichlorodicyanoquinone (DDQ) | 4-Aminonaphthalen-1-ol | Wet dichloromethane, room temperature. nih.gov |
| Copper-Catalyzed Cleavage | Diacetoxyiodobenzene, p-Toluenesulfonamide, Cu(CF₃SO₃)₂ | 4-Aminonaphthalen-1-ol | Dichloromethane, 40°C. semanticscholar.org |
Modification of the Benzylic Methylene (B1212753) Unit
The benzylic methylene unit within the this compound structure presents a potential site for chemical modification, although specific literature on this transformation for this exact compound is not extensively detailed. Generally, the benzylic position is susceptible to a variety of reactions due to the stability of the resulting benzylic radical, carbocation, or carbanion intermediates.
Potential transformations, based on the general reactivity of benzylic C-H bonds, could include:
Oxidation : The benzylic methylene group could potentially be oxidized to a carbonyl group (ketone) under appropriate conditions, yielding a benzoyl derivative. This type of transformation is common for benzylic carbons.
Radical Halogenation : Reactions with reagents like N-bromosuccinimide (NBS) could introduce a halogen atom at the benzylic position, forming a reactive intermediate that can be further substituted by various nucleophiles.
Deprotection : The entire benzyloxy group can be cleaved to reveal the corresponding naphthol, 4-amino-1-naphthol (B40241). This debenzylation is a common protecting group strategy and can be achieved through catalytic hydrogenation.
Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring System
The electronic nature of this compound is dominated by the two strong electron-donating groups: the amino (-NH₂) group at C1 and the benzyloxy (-OCH₂Ph) group at C4. This high electron density makes the naphthalene ring highly susceptible to electrophilic aromatic substitution (EAS) and generally resistant to nucleophilic aromatic substitution (NAS).
Electrophilic Aromatic Substitution (EAS)
The amino and benzyloxy groups are powerful activating groups and ortho-, para-directors. libretexts.org In this molecule, the positions ortho to the potent amino group (position 2) and ortho to the benzyloxy group (position 3) are the most activated sites for electrophilic attack.
Key points regarding EAS on this scaffold include:
High Reactivity : The synergistic effect of the two activating groups means that reactions often proceed under mild conditions. libretexts.org
Regioselectivity : The primary sites for substitution by an electrophile (E⁺) are positions 2 and 3. The precise ratio of isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially influencing the outcome.
Common EAS Reactions : Halogenation, nitration, sulfonation, and Friedel-Crafts reactions are all expected to occur readily on this substrate. For instance, nitration of naphthalene itself shows a preference for substitution at sites remote from existing substituents when conducted in phosphoric acid. rsc.org
Nucleophilic Aromatic Substitution (NAS)
Standard nucleophilic aromatic substitution (SNAr mechanism) requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com Since this compound is electron-rich, it is not a suitable substrate for this type of reaction.
For NAS to occur, one of two alternative pathways might be considered, though they would be challenging:
Modification : Introduction of potent electron-withdrawing groups onto the ring would be necessary to facilitate an SNAr reaction. libretexts.org
Benzyne (B1209423) Mechanism : In the presence of an extremely strong base, and if a halide were present on the ring, an elimination-addition (benzyne) mechanism could be initiated. youtube.comchadsprep.com This proceeds through a highly reactive benzyne intermediate.
Oxidation and Reduction Chemistry of the Naphthalene Core
The naphthalene core of this compound can undergo both oxidation and reduction, leading to significant structural changes.
Oxidation
The naphthalene ring system is susceptible to oxidation, often yielding naphthoquinones.
The parent compound, 1-naphthylamine (B1663977), can be oxidized by agents like chromic acid to form 1,4-naphthoquinone (B94277). wikipedia.org
The catalytic oxidation of naphthalene itself over certain catalysts, such as vanadium pentoxide on a stannic oxide carrier, can produce 1,4-naphthoquinone in high yield. google.com
A related compound, 5-(benzyloxy)naphthalene-1,4-dione, is commercially available, indicating that benzyloxy-substituted naphthalenes can be converted to the corresponding quinones. sigmaaldrich.comsigmaaldrich.com
Given these precedents, the oxidation of this compound would likely yield (benzyloxy)-1,4-naphthoquinone , although the amino group might be susceptible to oxidation as well.
Reduction
Reduction of the naphthalene ring system typically results in the formation of tetralin derivatives.
The reduction of 1-naphthylamine with sodium in boiling amyl alcohol affects the unsubstituted ring, yielding tetrahydro-1-naphthylamine. wikipedia.org
Applying similar conditions to this compound would be expected to reduce the unsubstituted ring (positions 5, 6, 7, and 8) to furnish 4-(benzyloxy)-5,6,7,8-tetrahydronaphthalen-1-amine .
Transition Metal-Catalyzed Coupling Reactions of Halogenated Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, but they require a suitable handle on the aromatic ring, typically a halide. nih.gov To utilize this compound in such reactions, it must first be halogenated.
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 4-(Benzyloxy)naphthalen-1-amine, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the amine protons.
The aromatic region would likely be complex due to the coupling between adjacent protons. The protons on the naphthalene ring system are expected to appear as a series of multiplets. Similarly, the five protons of the benzyl (B1604629) group's phenyl ring will also produce signals in the aromatic region. The two benzylic protons (O-CH₂-Ph) would likely appear as a singlet, as they are not typically coupled to other protons. The two amine protons (-NH₂) would also be expected to produce a singlet, which may be broad and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.0 - 8.0 | m |
| Benzene-H | 7.2 - 7.5 | m |
| O-CH₂ | ~5.2 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would show signals for the ten carbons of the naphthalene ring, the six carbons of the benzene ring, and the single benzylic carbon.
The carbon atoms of the aromatic rings will resonate in the downfield region (typically 110-160 ppm). The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will have characteristic chemical shifts influenced by the electronegativity of these atoms. The benzylic carbon (O-CH₂-Ph) is expected to appear in the range of 60-70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C | 105 - 150 |
| Benzene C | 127 - 137 |
| C-O (Naphthalene) | ~150 |
| C-N (Naphthalene) | ~140 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. Specific assignments would require 2D NMR data.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. sdsu.edu For this compound, this would be particularly useful in tracing the connectivity of the protons on the naphthalene and benzene rings, helping to assign the complex multiplets in the aromatic region of the ¹H NMR spectrum.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. For example, the signal for the benzylic carbon can be definitively assigned by its correlation to the benzylic proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected between the benzylic protons and the carbons of the benzene ring, as well as the naphthalene carbon attached to the ether oxygen. This technique would also confirm the position of the benzyloxy and amino groups on the naphthalene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. wpmucdn.comnih.gov
In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The C-O stretching vibration of the ether linkage would be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings would likely give a strong Raman signal.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ether (C-O) | Stretch | 1200 - 1270 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound has two significant chromophores: the naphthalene ring system and the benzene ring.
The UV-Vis spectrum is expected to show strong absorptions corresponding to π-π* transitions within the aromatic systems. The naphthalene moiety, being a larger conjugated system, will likely have absorption maxima at longer wavelengths compared to the benzene ring. researchgate.netresearchgate.net The presence of the amino and benzyloxy groups as auxochromes will cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. The n-π* transition of the lone pair of electrons on the nitrogen atom of the amine group may also be observed, typically as a weaker absorption at a longer wavelength. sielc.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. libretexts.org
For this compound (C₁₇H₁₅NO), the molecular ion peak [M]⁺ would be expected at an odd nominal mass, consistent with the nitrogen rule. The most prominent fragmentation pathway would likely be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, and a fragment corresponding to the 4-aminonaphthoxy radical. miamioh.edulibretexts.org Another significant fragmentation could involve the loss of the benzyloxy group to give a naphthalenamine cation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Structure | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₇H₁₅NO]⁺ | 249 |
| Benzyl Cation | [C₇H₇]⁺ | 91 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula.
For this compound, with a molecular formula of C₁₇H₁₅NO, the theoretical exact mass can be calculated. The analysis, often performed using a time-of-flight (TOF) or Orbitrap mass analyzer, would involve ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The data obtained would be compared against the calculated value to confirm the elemental composition.
Theoretical HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₇H₁₆NO⁺ | 250.1226 |
| [M+Na]⁺ | C₁₇H₁₅NNaO⁺ | 272.1046 |
Note: This table represents theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these figures.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be detected by the mass spectrometer.
For this compound, ESI-MS would typically be used to generate the protonated molecule, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio of this ion. This technique is highly sensitive and provides clear information about the molecular weight of the compound.
Expected ESI-MS Data for this compound
| Ion Species | Expected m/z |
| [M+H]⁺ | 250.1 |
Note: This table reflects the expected primary ion in a positive ion mode ESI-MS spectrum. The exact m/z value would be determined with high resolution in an HRMS experiment.
Elemental Analysis (CHN) for Purity and Composition Verification
Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental verification of the empirical formula of a compound and is a crucial measure of its purity.
In a CHN analysis of this compound, a small, precisely weighed sample of the purified compound would be combusted at a high temperature. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified. The measured percentages of C, H, and N are compared to the theoretical percentages calculated from the molecular formula (C₁₇H₁₅NO). A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and correct elemental composition.
Theoretical Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Percentage (%) |
| Carbon (C) | C₁₇H₁₅NO | 81.90 |
| Hydrogen (H) | C₁₇H₁₅NO | 6.06 |
| Nitrogen (N) | C₁₇H₁₅NO | 5.62 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and behavior of molecules based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including atoms, molecules, and condensed matter. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. This approach allows for a good balance between accuracy and computational cost.
For 4-(Benzyloxy)naphthalen-1-amine, DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms. These calculations would also yield fundamental electronic properties such as the total energy, dipole moment, and the distribution of electron density. From these, insights into the molecule's polarity, stability, and potential for intermolecular interactions can be gleaned. The reactivity of the molecule can be explored through various DFT-based descriptors.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
An FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO on the molecular structure would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions.
For this compound, an MEP map would be generated by calculating the electrostatic potential at each point on the molecular surface. Different colors are used to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. This map would highlight the electron-rich areas around the amine group and the oxygen atom, as well as the electron distribution across the aromatic naphthalene (B1677914) and benzene (B151609) rings.
Conformational Analysis and Energy Minimization Studies
Molecules with rotatable bonds, such as the ether linkage and the bond connecting the benzyloxy group to the naphthalene ring in this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape associated with their interconversion.
This study would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The goal is to find the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other low-energy local minima. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformational space and provide insights into the flexibility and time-averaged properties of the molecule.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to move and change its conformation over a period of time. This would provide a more realistic picture of the molecule's behavior than static calculations, revealing how it samples different conformations and how its structure fluctuates under realistic conditions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
For this compound, theoretical calculations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups, such as the N-H stretch of the amine, the C-O-C stretch of the ether, and the aromatic C-H and C=C vibrations.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts can be compared with experimental NMR spectra to help in the assignment of signals to specific atoms in the molecular structure.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Naphthalene Derivatives
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to uncover the relationships between the structural properties of chemical compounds and their biological activities. nih.govfrontiersin.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by physicochemical properties or theoretical molecular descriptors. nih.gov These models are instrumental in modern drug discovery and development, aiding in the prediction of the activity of new or hypothetical compounds, understanding mechanisms of action, and prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources. nih.govijpsjournal.com
The development of a QSAR model involves several key stages. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors—numerical values that characterize the chemical structure, such as electronic, steric, and hydrophobic properties—are calculated for each compound. walisongo.ac.id Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN), a mathematical equation is developed that correlates the descriptors with the biological activity. brieflands.comnih.govnih.gov The predictive power and robustness of the resulting model are then rigorously validated. nih.gov
For naphthalene derivatives, QSAR studies are crucial for exploring their diverse pharmacological potential, which includes anticancer, antimicrobial, anti-inflammatory, and antitubercular activities. ijpsjournal.commdpi.comresearchgate.net By analyzing how specific structural modifications influence a particular biological effect, QSAR models provide a theoretical framework to guide the design of new, more potent, and selective naphthalene-based therapeutic agents. researchgate.net
Detailed Research Findings
Numerous QSAR studies have been conducted on various classes of naphthalene derivatives to elucidate the key structural features governing their biological activities. These studies employ a range of descriptors and statistical methods to build predictive models.
For instance, a QSAR study on tetrahydronaphthalene derivatives as potential antitubercular agents identified several key molecular descriptors that significantly influence their activity. researchgate.net The best predictive model developed in this study demonstrated a strong correlation between the structural features and the antitubercular efficacy, highlighting the importance of specific electronic and topological properties of the molecules. researchgate.net Similarly, research on 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols as inhibitors of aldosterone (B195564) synthase for cardiovascular diseases identified descriptors related to atomic properties and 3D structure as being crucial for their inhibitory action. civilica.com
In the context of environmental science, 3D-QSAR models have been established for polychlorinated naphthalenes (PCNs) to predict their biological toxicity. nih.gov These models were successfully used to design new derivatives with potentially lower toxicity by modifying the substitution patterns on the naphthalene core. nih.gov Another study focused on 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds, where descriptors such as dipole moment, energies of molecular orbitals (HOMO and LUMO), and hydrophobicity (log P) were used to create a predictive QSAR model. walisongo.ac.id
The table below summarizes findings from various QSAR studies on different naphthalene derivatives, showcasing the diversity of applications and the types of descriptors found to be significant.
Table 1: Summary of QSAR Studies on Naphthalene Derivatives
| Derivative Class | Biological Activity | QSAR Model/Method | Significant Descriptors | Reference |
|---|---|---|---|---|
| Tetrahydronaphthalene Derivatives | Antitubercular | Multiple Linear Regression (MLR) | MATS8s, Chi4, bcutv8, Petitjeant, fr_aniline | researchgate.net |
| 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols | Aldosterone Synthase Inhibition | Imperialist Competitive Algorithm (ICA), MLR | Jhetp, JGI3, G(N..S), RDF260u, R87v+ | civilica.com |
| Polychlorinated Naphthalenes (PCNs) | Biological Toxicity (logEC50) | 3D-QSAR | Steric and electrostatic fields | nih.gov |
| 1,8-Naphthalimide-4-aminoquinoline Derivatives | Antimalarial | Multiple Linear Regression (MLR) | Dipole moment, ELUMO, EHOMO, Hydration energy, log P | walisongo.ac.id |
| Naphthoquinone Derivatives | IDO1 Inhibition | Artificial Neural Network (ANN), MLR | Not specified | brieflands.com |
| Triazole-bearing Naphthalene Derivatives | Cyclooxygenase-2 (COX-2) Inhibition | 3D-QSAR Pharmacophore Model | Hydrogen bond donors/acceptors, aromatic rings | nih.gov |
A specific example of a predictive QSAR model is found in the study of xanthone (B1684191) derivatives as anti-tuberculosis agents, where a clear mathematical relationship was established.
Table 2: Example of a QSAR Model for Anti-tuberculosis Xanthone Derivatives
| Model Equation | Statistical Validation Parameters |
|---|---|
| Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 | r² = 0.730, PRESS = 2.11, SEE = 0.3545 |
In this model, qC1, qC4, and qC9 represent the net charges on specific carbon atoms within the molecular structure. nih.gov The equation demonstrates that the electronic properties at these particular positions are key determinants of the compound's anti-tuberculosis activity. nih.gov Such models provide precise, quantitative insights that are invaluable for the rational design of new drug candidates within the naphthalene family.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthetic Sequences
4-(Benzyloxy)naphthalen-1-amine is a crucial intermediate in various multi-step synthetic pathways. Its protected amine and hydroxyl functionalities allow for selective reactions at other positions of the naphthalene (B1677914) ring system. For instance, it has been utilized in the synthesis of aminonaphthalene derivatives that are key intermediates for producing complex molecules like duocarmycin-based prodrugs for selective cancer treatment. researchgate.net The synthesis often involves the protection of a naphthol as its benzyl (B1604629) ether, a reaction that can be achieved with high yield. researchgate.net
Furthermore, the synthesis of 4-benzyloxyindole, a related structure, highlights the utility of benzyloxy-protected precursors in complex syntheses. orgsyn.org The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines also demonstrates the role of benzyloxy-protected amines as key intermediates in the preparation of biologically active compounds. nih.gov These examples underscore the strategic importance of the benzyloxy protecting group in directing the course of multi-step syntheses.
Table 1: Examples of Multi-Step Syntheses Involving Benzyloxy-Protected Naphthalene Intermediates
| Target Molecule/Class | Intermediate | Key Transformation | Reference |
| Duocarmycin-based prodrugs | 4-Benzyloxy-naphthalene derivative | Protection of naphthol as benzyl ether | researchgate.net |
| 4-Benzyloxyindole | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Reductive cyclization | orgsyn.org |
| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | 4-(Benzyloxy)benzylamines | Nucleophilic aromatic substitution | nih.gov |
| (R,R)-Formoterol | (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Reductive amination and coupling | google.com |
Scaffold for the Construction of Fused Heterocyclic Systems
The naphthalenamine backbone of this compound provides a robust scaffold for the construction of fused heterocyclic systems. These systems are of significant interest due to their prevalence in natural products and pharmaceuticals. sioc-journal.cnnih.gov The amino group on the naphthalene ring can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of novel polycyclic structures.
The synthesis of fused heterocycles often involves transition metal-catalyzed cyclizations or multi-component reactions. sioc-journal.cnnih.gov For example, heterocyclic enamines, which share reactivity patterns with naphthalenamines, are known to be versatile nucleophiles in the synthesis of fused quinoline (B57606) derivatives. umich.edu While direct examples using this compound are not extensively detailed in the provided results, the general principles of using heterocyclic amines as scaffolds for fused systems are well-established. nih.govresearchgate.net
Precursor for Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.comenamine.net Naphthalene-based structures, particularly those with axial chirality like BINOL and BINAP derivatives, are prominent backbones for effective chiral ligands. mdpi.commyuchem.com this compound can serve as a precursor to such ligands. The amine functionality can be modified to incorporate phosphine (B1218219) groups or other coordinating moieties, while the benzyloxy group can be deprotected to reveal a hydroxyl group, allowing for further functionalization or direct participation in catalysis.
Recent advancements have seen the development of novel chiral ligands based on binaphthyl scaffolds for palladium-catalyzed enantioselective C-H activation reactions. nih.govresearchgate.net These ligands often combine the axial chirality of the binaphthyl unit with other functional groups to create a specific chiral environment around the metal center. nih.govresearchgate.net The principles of using chiral amines and their derivatives in asymmetric catalysis are well-documented, highlighting the potential of compounds like this compound in this field. researchgate.netnih.govchemrxiv.org
Table 2: Key Concepts in Chiral Ligand Design from Naphthalene Derivatives
| Ligand Feature | Role in Asymmetric Catalysis | Example Scaffold | Reference |
| Axial Chirality | Efficient transmission of chiral information | Binaphthyl | nih.govresearchgate.net |
| Bidentate Coordination | Formation of stable metal complexes | Mono-N-protected amino acids | nih.gov |
| Bifunctionality | Can act as both a ligand and an internal base | Acylated NOBIN derivatives | nih.gov |
Building Block for Complex Polyaromatic Architectures
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org this compound, with its naphthalene core, is an ideal starting material for the synthesis of more complex polyaromatic architectures. youtube.comhelcom.fi The reactivity of the naphthalene system allows for further annulation reactions, extending the aromatic system to create larger, more intricate structures. These complex PAHs are of interest for their unique electronic and photophysical properties. nih.gov
The synthesis of such architectures can be achieved through various methods, including electrophilic aromatic substitution, cross-coupling reactions, and cyclization strategies. youtube.com The amino and benzyloxy groups on the starting material can be used to direct these reactions to specific positions on the naphthalene ring, providing regiochemical control over the final structure.
Integration into Material Science Applications (e.g., Dye Precursors, Polymer Components)
The chromophoric naphthalene unit and the reactive amino group make this compound a candidate for applications in material science. It can serve as a precursor for the synthesis of dyes and pigments. The extended π-system of the naphthalene ring is responsible for the absorption and emission of light, a key property for colorants. Aromatic amines are known to be used in the formulation of permanent hair dyes. nih.gov
Furthermore, the amino functionality allows for the incorporation of this molecule into polymer backbones. researchgate.net Naphthalene-based polymers have been synthesized and utilized as supports for catalysts. mdpi.com The polymerization of naphthylamine derivatives can lead to materials with interesting electronic and thermal properties. researchgate.net While direct polymerization of this compound is not explicitly detailed, the general reactivity of naphthylamines suggests its potential as a monomer or a component in the synthesis of functional polymers. researchgate.netmdpi.com
Role in Medicinal Chemistry: Design and Precursor Aspects
Utilization as a Scaffold for the Design of Bioactive Compounds
The rigid and planar structure of the naphthalene (B1677914) core in 4-(benzyloxy)naphthalen-1-amine, combined with the synthetic versatility of its amino and benzyloxy substituents, makes it an exemplary scaffold for the design of a wide array of bioactive compounds. This framework has been instrumental in the development of molecules targeting various diseases, including cancer, microbial infections, and neurological disorders.
Researchers have successfully synthesized novel amide-coupled naphthalene scaffolds from derivatives of naphthalene, which have demonstrated significant antibacterial, antifungal, and antimalarial properties. researchgate.net For instance, certain naphthalene derivatives have shown impressive antibacterial activity against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net In the realm of oncology, the naphthalene diimide (NDI) scaffold, a related structure, has been extensively used in the design of G-quadruplex (G4) ligands, which have shown notable anticancer activity. bham.ac.uk The core structure of this compound provides a template that can be systematically modified to optimize interactions with specific biological targets, leading to the discovery of potent and selective therapeutic agents.
Synthetic Precursor for Developing Ligands Targeting Specific Biological Pathways
The chemical reactivity of the amino group and the potential for modification of the benzyloxy group make this compound a valuable synthetic precursor for ligands aimed at specific biological pathways. A prime example is its use in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The naphthalene core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors.
For example, scientists have designed and synthesized 1,4-naphthoquinone (B94277) derivatives linked to a 1,2,3-triazole ring as multi-kinase inhibitors, with a particular focus on blocking Cyclin-Dependent Kinase 2 (CDK2), a validated cancer target. nih.gov The synthesis often involves the modification of a naphthalene-based starting material, highlighting the role of such compounds as foundational building blocks. Similarly, derivatives of this compound can be elaborated through various chemical reactions, such as amide bond formation or cross-coupling reactions, to introduce pharmacophoric features necessary for potent and selective inhibition of targeted kinases or other enzymes like xanthine (B1682287) oxidase. frontiersin.orgmdpi.com
Chemical Probes for Elucidating Molecular Interactions and Mechanisms
Beyond their direct therapeutic potential, derivatives of this compound are valuable as chemical probes. These tools are essential for dissecting complex biological processes and understanding the molecular basis of disease. The intrinsic fluorescence of the naphthalene ring system is a key feature that is often exploited in the design of these probes. nih.gov
By attaching a reactive or reporter group to the this compound scaffold, researchers can create probes to visualize cellular components, track the localization of proteins, or measure enzymatic activity. For instance, naphthalene-based fluorescent probes have been developed for the detection of reactive oxygen species like hydroxyl radicals, which play a significant role in various pathological conditions. researchgate.net The photophysical properties of these naphthalene derivatives, such as high quantum yield and photostability, make them excellent candidates for constructing sensitive and selective probes for biological imaging and sensing applications. nih.gov
Strategic Incorporations into Libraries for Drug Discovery Efforts
In modern drug discovery, high-throughput screening (HTS) of large compound libraries is a fundamental strategy for identifying hit compounds. The inclusion of this compound and its derivatives in these libraries is a strategic decision based on the scaffold's proven track record in bioactive compounds and its favorable physicochemical properties.
Compound library providers, such as Enamine, curate diverse collections of molecules for various research needs. enamine.netenamine.net These libraries often contain compounds with privileged scaffolds like naphthalene. The rationale for including this compound derivatives is to increase the chemical diversity of the library while focusing on a region of chemical space that is known to be biologically relevant. Screening these libraries against a wide range of biological targets can lead to the identification of novel starting points for drug development programs.
Structure-Activity Relationship (SAR) Exploration Methodologies for Derived Naphthalene Scaffolds
The development of potent and selective drugs from a hit compound relies heavily on understanding its structure-activity relationship (SAR). The this compound scaffold provides an excellent platform for systematic SAR exploration. By synthesizing a series of analogues with modifications at the amino, benzyloxy, and naphthalene ring positions, chemists can probe how structural changes influence biological activity.
For example, in the development of androgen receptor (AR) antagonists, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were synthesized, revealing that this skeleton serves as a novel core structure. nih.gov Similarly, SAR studies on naphthalene diimide G-quadruplex ligands involved modifying the spacer and the nature of cationic groups to understand their impact on antiparasitic and anticancer activity. bham.ac.uk Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are often employed in conjunction with experimental data to build predictive models and rationalize the observed SAR. frontiersin.orgnih.govnih.gov These studies provide crucial insights into the key pharmacophoric features and the binding interactions with the biological target, guiding the optimization of lead compounds.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in the Synthesis of 4-(Benzyloxy)naphthalen-1-amine
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines and their derivatives to minimize environmental impact and enhance safety. For this compound, this involves a shift away from traditional methods that often rely on hazardous reagents, volatile organic solvents, and energy-intensive steps.
Future synthetic strategies are likely to focus on several key green chemistry principles. One promising approach is the development of one-pot syntheses . orientjchem.orgorganic-chemistry.org A hypothetical one-pot reaction could involve the direct reaction of 4-amino-1-naphthol (B40241) with a benzylating agent in a green solvent, catalyzed by a recyclable, non-toxic catalyst. This would reduce waste by eliminating the need to isolate and purify intermediates.
The use of alternative solvents is another critical area of research. Deep eutectic solvents (DESs) and magnetized distilled water are being explored as environmentally benign reaction media for the synthesis of aryl amines. mdpi.comrsc.org These solvents can enhance reaction rates and simplify product separation. For the synthesis of this compound, replacing traditional organic solvents with these greener alternatives could significantly reduce the environmental footprint of the process.
Catalysis is also a major focus. The development of metal-free catalytic systems or the use of highly efficient and recyclable catalysts, such as copper-based catalysts, can reduce reliance on precious or toxic metals. acs.org For instance, a copper-catalyzed amination of a suitable naphthalene (B1677914) precursor could offer a more sustainable route to the target molecule. rsc.org Furthermore, phase-transfer catalysis (PTC) presents a green and efficient method for reactions involving immiscible reactants, potentially eliminating the need for co-solvents and simplifying work-up procedures. crdeepjournal.orgwikipedia.orgijirset.com
Improving energy efficiency is another key aspect. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of related cyclic amines, offering a more energy-efficient alternative to conventional heating. mdpi.com
The following table compares a traditional synthetic approach to this compound with a hypothetical greener alternative, highlighting the potential improvements based on green chemistry metrics.
| Metric | Traditional Synthesis | Hypothetical Green Synthesis |
| Starting Materials | Naphthalen-1-amine, Acetic Anhydride, Nitrating Mixture, Iron/HCl, Sodium Hydroxide, Benzyl (B1604629) Chloride | 4-Amino-1-naphthol, Benzyl Chloride |
| Solvents | Acetic Acid, Sulfuric Acid, Ethanol, Toluene (B28343) | Water or Deep Eutectic Solvent |
| Catalyst | None (stoichiometric reagents) | Recyclable solid acid or phase-transfer catalyst |
| Reaction Steps | Multiple steps (protection, nitration, reduction, deprotection, benzylation) | One-pot reaction |
| Atom Economy | Low | High |
| E-Factor (Waste/Product Ratio) | High | Low |
| Use of Hazardous Substances | High (strong acids, flammable solvents) | Low to None |
This table is illustrative and compares a plausible traditional route with a conceptual green alternative.
By embracing these green chemistry principles, the future synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible.
Flow Chemistry Applications for Enhanced Production and Selectivity
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. Its application to the production of this compound and its derivatives holds significant promise for improving efficiency, safety, and scalability.
One of the primary advantages of flow chemistry is the superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields and selectivities compared to batch processes. For the synthesis of this compound, a key step is the selective N-benzylation of 4-amino-1-naphthol. In a flow reactor, the rapid mixing and efficient heat transfer can minimize the formation of by-products, such as the O-benzylated isomer or dialkylated products.
Flow chemistry also offers significant safety advantages, particularly when dealing with hazardous reagents or exothermic reactions. The small reactor volumes inherent in flow systems mean that any potential runaway reactions are contained, and the risk of accidents is significantly reduced. This is particularly relevant for nitration or other potentially hazardous reactions that might be involved in some synthetic routes to the naphthalene-amine core.
Furthermore, flow chemistry is highly amenable to automation and integration with in-line analytical techniques. This allows for real-time reaction monitoring and optimization, leading to a more efficient and robust process. The scalability of flow processes is also a key advantage. Scaling up production simply involves running the flow reactor for a longer period or by numbering up the reactors, which is often more straightforward than scaling up a batch reactor.
Future research in this area will likely focus on the development of integrated flow processes for the multi-step synthesis of this compound. This could involve a series of coupled flow reactors, each performing a specific transformation, with purification steps integrated into the continuous process. Such an approach would represent a significant step towards the continuous manufacturing of this important compound.
| Feature | Batch Production | Flow Chemistry Production |
| Reaction Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing |
| Selectivity | Potential for side-product formation | Enhanced selectivity due to superior control |
| Safety | Higher risk with hazardous or exothermic reactions | Inherently safer due to small reactor volumes |
| Scalability | Challenging to scale up | Readily scalable by continuous operation or numbering-up |
| Process Monitoring | Offline analysis | Real-time, in-line analysis and optimization |
| Footprint | Large reactor vessels | Compact and smaller footprint |
This table provides a comparative overview of batch versus flow chemistry for the production of chemical compounds.
Advanced Functionalization Strategies for Novel Derivatives
The core structure of this compound serves as a versatile scaffold for the development of novel derivatives with potentially enhanced or entirely new properties. Advanced functionalization strategies are key to unlocking this potential by enabling the precise modification of the molecule at various positions.
One area of focus is the functionalization of the naphthalene ring . Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents, such as halogens, nitro groups, or acyl groups, at specific positions on the naphthalene core. The directing effects of the existing amine and benzyloxy groups will play a crucial role in determining the regioselectivity of these reactions. Subsequent transformations of these newly introduced functional groups can lead to a diverse library of derivatives.
Another important strategy involves the modification of the amine group . While the primary amine in this compound is a key feature, its conversion to secondary or tertiary amines, amides, sulfonamides, or other nitrogen-containing functional groups can significantly alter the molecule's properties. For example, N-alkylation or N-arylation can be used to introduce additional steric bulk or electronic features. rsc.org The synthesis of amide derivatives through reaction with various carboxylic acids or their derivatives can lead to compounds with different hydrogen bonding capabilities and biological activities. wikipedia.org
The benzyloxy group also presents opportunities for modification. Cleavage of the benzyl ether to reveal the free hydroxyl group would provide a handle for further functionalization, such as esterification or etherification with different alkyl or aryl groups. This would allow for the exploration of structure-activity relationships related to the substituent at the 4-position of the naphthalene ring.
Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to attach complex molecular fragments to the naphthalene core or the benzyl group, leading to the creation of highly elaborate and novel structures.
| Functionalization Site | Potential Modifications | Resulting Derivatives |
| Naphthalene Ring | Halogenation, Nitration, Acylation, Sulfonation | Halogenated, nitrated, acylated, and sulfonated derivatives |
| Amine Group | Alkylation, Arylation, Acylation, Sulfonylation | Secondary/tertiary amines, amides, sulfonamides |
| Benzyloxy Group | Cleavage and subsequent etherification/esterification | Derivatives with modified ether or ester functionalities |
| Multiple Sites | Combination of the above via cross-coupling reactions | Complex, multi-functionalized novel compounds |
This table outlines potential strategies for creating novel derivatives of this compound.
Computational Design of Novel Applications Based on Molecular Structure
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. By simulating the behavior of molecules at the atomic level, these methods can predict their properties and interactions, thereby guiding the design of new compounds with desired functionalities. For this compound, computational approaches can be used to explore its potential applications and to design novel derivatives with enhanced performance.
One of the key applications of computational design is in the field of drug discovery . Molecular docking simulations can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. For instance, preliminary computational studies on a related compound suggest potential interactions with DNA. mdpi.com By systematically docking a virtual library of derivatives into the active site of a target protein, researchers can identify candidates with the highest predicted binding affinity and selectivity. This in silico screening can significantly accelerate the identification of promising lead compounds for further experimental investigation.
Quantum mechanics (QM) calculations can provide insights into the electronic properties of the molecule, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For example, QM calculations can help to rationalize the regioselectivity of functionalization reactions and to predict the molecule's photophysical properties, which could be relevant for applications in materials science, such as organic light-emitting diodes (OLEDs).
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or bound to a biological target. These simulations can provide information about the conformational flexibility of the molecule, its interactions with solvent molecules, and the stability of its complexes with other molecules. This information is valuable for understanding the molecule's bioavailability and for designing derivatives with improved pharmacokinetic properties.
The integration of these computational methods with experimental synthesis and testing creates a powerful feedback loop for the discovery and optimization of new applications for this compound.
| Computational Method | Application for this compound | Predicted Properties |
| Molecular Docking | Virtual screening against biological targets | Binding affinity, binding mode, potential as a drug candidate |
| Quantum Mechanics (QM) | Calculation of electronic properties | Reactivity, stability, photophysical properties, potential for materials science applications |
| Molecular Dynamics (MD) | Simulation of dynamic behavior | Conformational flexibility, solvent interactions, complex stability, pharmacokinetic properties |
This table summarizes the application of various computational methods to the study of this compound.
Integration with High-Throughput Synthesis and Screening Platforms
High-throughput synthesis (HTS) and high-throughput screening (HSS) are transformative technologies that have revolutionized the process of drug discovery and materials development. By enabling the rapid synthesis and evaluation of large libraries of compounds, these platforms can significantly accelerate the pace of research and development. The integration of this compound and its derivatives with HTS and HSS platforms is a key emerging research direction that promises to unlock their full potential.
High-throughput synthesis platforms, often utilizing automated robotic systems, can be employed to rapidly generate large and diverse libraries of this compound derivatives. wjpmr.comnih.gov These platforms can perform a wide range of chemical reactions in parallel, using miniaturized reaction formats such as 96-well or 384-well plates. researchgate.net This allows for the systematic exploration of a wide range of structural modifications, including different substituents on the naphthalene ring, various functional groups at the amine position, and diverse ether or ester groups at the 4-position. The use of solid-phase synthesis techniques, where the starting material is attached to a solid support, can further streamline the process by simplifying purification and isolation of the final products.
Once a library of derivatives has been synthesized, high-throughput screening can be used to rapidly evaluate their biological activity or material properties. crdeepjournal.orgmdpi.com For drug discovery applications, this could involve screening the library against a panel of biological targets using automated biochemical or cell-based assays. These assays can measure a variety of endpoints, such as enzyme inhibition, receptor binding, or cell viability. For materials science applications, HSS platforms can be used to rapidly screen for properties such as fluorescence, thermal stability, or electronic conductivity.
The data generated from HSS can then be used to identify "hits" – compounds that exhibit the desired activity or property. This information can then be used to guide the design of the next generation of derivatives, creating an iterative cycle of design, synthesis, and screening that can rapidly lead to the identification of optimized lead compounds.
The integration of this compound with HTS and HSS platforms represents a powerful strategy for exploring the vast chemical space around this versatile scaffold. This approach is expected to lead to the discovery of novel derivatives with a wide range of applications in medicine and materials science.
| Platform | Role in Research on this compound | Key Advantages |
| High-Throughput Synthesis (HTS) | Rapid generation of large libraries of derivatives | Speed, efficiency, diversity of compounds |
| High-Throughput Screening (HSS) | Rapid evaluation of biological activity or material properties | Speed, efficiency, large-scale data generation |
| Integrated HTS/HSS | Iterative cycle of design, synthesis, and screening | Accelerated discovery and optimization of lead compounds |
This table outlines the roles and advantages of high-throughput technologies in the research and development of this compound derivatives.
Q & A
Q. What are the common synthetic routes for 4-(Benzyloxy)naphthalen-1-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: Two primary synthetic routes are widely used:
- Reductive Amination : Reacting 4-benzyloxynaphthalen-1-carbaldehyde with ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst .
- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of aryl halides with amines. For example, coupling 1-bromo-4-(benzyloxy)naphthalene with ammonia or protected amines under inert conditions .
Key considerations include temperature control (typically 60–100°C), solvent selection (e.g., THF or DMF), and catalyst loading (5–10 mol% Pd). Purity is ensured via column chromatography or recrystallization.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with benzyloxy protons appearing as a singlet at δ 4.9–5.2 ppm and naphthylamine protons as aromatic multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 264.115) .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the dihedral angle between naphthalene and benzyloxy groups is ~45° .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Hazard Analysis : Conduct a risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on flammability (due to aromatic amines) and mutagenicity screening via Ames testing .
- PPE : Use nitrile gloves, lab coats, and fume hoods to mitigate inhalation/contact risks.
- Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts in amine/imine forms .
- Impurities : Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to isolate and identify byproducts .
- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the benzyloxy group (e.g., halogenation or methoxy substitution) to enhance binding affinity. For example, 4-(3-Fluorobenzyloxy)naphthalen-1-amine shows improved inhibition of p38 MAP kinase (IC₅₀ = 12 nM vs. 35 nM for parent compound) .
- Docking Simulations : Use AutoDock Vina to predict interactions with target enzymes (e.g., kinase ATP-binding pockets) .
- In Vitro Assays : Measure IC₅₀ values via fluorescence polarization or radiometric assays, ensuring negative controls (e.g., DMSO-only) to exclude solvent effects .
Q. How do competing reaction pathways impact the synthesis of this compound analogs?
- Methodological Answer: Common side reactions include:
- Over-Oxidation : During reductive amination, excess NaBH4 may reduce the naphthalene ring. Mitigate by using stoichiometric reducing agents .
- Coupling Byproducts : In Suzuki-Miyaura reactions, homocoupling of boronic acids can occur. Additives like Cs2CO3 suppress this via base-mediated deboronation .
Monitor via TLC (silica gel, hexane/EtOAc 7:3) and isolate intermediates using flash chromatography.
Q. What computational tools are effective in predicting the compound’s physicochemical properties?
- Methodological Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental logP ≈ 3.2) .
- pKa Prediction : SPARC calculator predicts the amine pKa ~4.5, critical for solubility studies .
- DFT Studies : Gaussian 16 optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.1 eV for this compound) to predict redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
